![molecular formula C14H10N6O2 B2968280 N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396674-07-9](/img/structure/B2968280.png)
N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
“N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that contains a triazole nucleus. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives
Research has focused on synthesizing pyrazole, pyrazolopyrimidine, and related derivatives due to their antimicrobial and antitumor properties. These compounds have been synthesized through reactions involving hydrazonyl bromides with active methylene compounds, leading to a wide range of biologically active molecules (Abunada et al., 2008).
Antitumor and Antimicrobial Activities
Enaminones, serving as key intermediates, have been utilized to synthesize substituted pyrazoles and pyridine derivatives, displaying antitumor and antimicrobial activities. These compounds have shown promising results in inhibiting the growth of cancer cell lines and microbial strains (Riyadh, 2011).
Cardiovascular Applications
Some derivatives of the compound have been investigated for their potential as cardiovascular agents, specifically in coronary vasodilation and antihypertensive effects. Research has identified derivatives that exhibit potent activity, comparable to or surpassing existing cardiovascular drugs (Sato et al., 1980).
Antiviral Activity Against Influenza Virus
Novel benzamide-based 5-aminopyrazoles and their pyrazolopyrimidine derivatives have been synthesized, demonstrating significant antiviral activities against the bird flu influenza H5N1 strain. These findings suggest potential therapeutic applications for treating avian influenza virus infections (Hebishy et al., 2020).
Safety and Hazards
While triazoles and their derivatives have significant biological properties, they can also have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects . The specific safety and hazards associated with “N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” are not mentioned in the retrieved papers.
Mechanism of Action
Target of Action
Compounds containing a 1,2,3-triazole core have been known to interact with a variety of enzymes and receptors . For instance, some 1,2,3-triazole-fused pyrazines have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties allow them to interact effectively with their targets .
Biochemical Pathways
It’s known that 1,2,3-triazoles can influence a variety of biological activities . For example, some 1,2,3-triazole-fused pyrazines have shown GABA A allosteric modulating activity .
Pharmacokinetics
Triazoles are known to bind readily in the biological system with a variety of enzymes and receptors, suggesting good bioavailability .
Result of Action
Some compounds with a similar 1,2,3-triazole core have shown cytotoxic activities against certain cancer cell lines .
Action Environment
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature , which suggests that they may be stable under a variety of environmental conditions.
properties
IUPAC Name |
N-(3-cyanophenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2/c1-8-7-20-12(14(22)16-8)11(18-19-20)13(21)17-10-4-2-3-9(5-10)6-15/h2-5,7H,1H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDVDNHESXKVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C#N)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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